molecular formula C8H5Cl3N2O B1423237 3,4,7-Trichloro-5-methoxy-1H-indazole CAS No. 1167056-07-6

3,4,7-Trichloro-5-methoxy-1H-indazole

Cat. No.: B1423237
CAS No.: 1167056-07-6
M. Wt: 251.5 g/mol
InChI Key: RWCWIFBBMLAPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7-Trichloro-5-methoxy-1H-indazole is a synthetically produced indazole derivative intended for research and development purposes. Indazoles are a significant class of nitrogen-containing heterocyclic compounds known for their versatile biological activities and presence in pharmacologically active molecules . The 1H-indazole tautomer is the thermodynamically stable form, making it the predominant structure in derivatives like this compound . This compound is designed as a key chemical intermediate for researchers exploring structure-activity relationships in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, found in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The specific substitution pattern on this indazole core—featuring methoxy and multiple chloro groups—makes it a valuable building block for synthesizing novel molecules targeting various enzymes and receptors. Researchers utilize such derivatives in hit-to-lead optimization campaigns, particularly in developing kinase inhibitors , serotonin receptor modulators , and antibacterial agents . Applications: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of new chemical entities for biological screening. • Pharmacological Research: Used in the development of potential inhibitors for various protein kinases and other enzymatic targets . • Chemical Biology: Acts as a tool compound for probing biological pathways and protein functions where indazole-based molecules are known to interact. Note: This product is sold for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

3,4,7-trichloro-5-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2O/c1-14-4-2-3(9)7-5(6(4)10)8(11)13-12-7/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWIFBBMLAPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(NN=C2C(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287253
Record name 3,4,7-Trichloro-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-07-6
Record name 3,4,7-Trichloro-5-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,7-Trichloro-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,7-Trichloro-5-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,7-trichloro-1H-indazole with methoxy-substituted reagents under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4,7-Trichloro-5-methoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3,4,7-Trichloro-5-methoxy-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,7-Trichloro-5-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Halogenated Indazoles

  • 4-Chloro-5-methoxy-1H-indazole (CAS: 1352395-04-0)

    • Molecular Formula : C₈H₇ClN₂O (vs. hypothetical C₈H₅Cl₃N₂O for the target compound) .
    • Substituents : Single chlorine (position 4) and methoxy (position 5).
    • Key Differences : The target compound has additional chlorines at positions 3 and 7, which may enhance steric hindrance and electron-withdrawing effects. This could impact solubility, metabolic stability, or binding interactions in biological systems.
  • 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride

    • Molecular Formula : C₇H₁₃Cl₂N₃ .
    • Structural Features : A hydrogenated indazole core with an amine group, distinct from the aromatic, halogenated target compound.
    • Relevance : Highlights the diversity of indazole derivatives, where saturation and functional group variation (amine vs. methoxy/halogens) lead to divergent applications.

Halogenated and Methoxy-Substituted Indoles

Compounds 77–79 () are indole derivatives with chloro, bromo, or methoxy substituents:

  • Compound 77 : 7-Chloro-1H-indole derivative .
  • Compound 78 : 4-Bromo-1H-indole derivative .
  • Compound 79 : 5-Methoxy-1H-indole derivative .

Comparison with Target Compound :

Property 3,4,7-Trichloro-5-methoxy-1H-indazole (Hypothetical) Compound 77 (Indole Derivative) 4-Chloro-5-methoxy-1H-indazole
Core Structure Indazole (two adjacent N atoms) Indole (one N atom) Indazole
Halogenation 3× Cl (positions 3,4,7) 1× Cl (position 7) 1× Cl (position 4)
Methoxy Position 5 N/A 5
Molecular Weight ~280.5 g/mol (estimated) 345.09 g/mol 182.61 g/mol

Key Insights :

  • Indazoles generally exhibit greater metabolic stability compared to indoles due to their fused nitrogen-rich structure.
  • Increased halogenation (three Cl atoms in the target vs. one in compounds 77 or ) may enhance lipophilicity but reduce aqueous solubility.

Research Findings and Implications

  • Substituent Effects :
    • Methoxy groups (electron-donating) at position 5 may counteract electron-withdrawing effects of chlorines, balancing electronic properties .
    • Trihalogenation (as in the target compound) is rare in the evidence; such a configuration could confer unique reactivity or bioactivity.
  • The target compound’s trichloro substitution might amplify such effects .

Biological Activity

3,4,7-Trichloro-5-methoxy-1H-indazole (CAS No. 1167056-07-6) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, providing insights into its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indazole family of compounds, characterized by a fused benzene and pyrazole ring structure. The presence of chlorine and methoxy groups significantly influences its chemical reactivity and biological properties.

Antitumor Activity

Research indicates that indazole derivatives exhibit promising antitumor activity. A study demonstrated that compounds structurally related to this compound showed significant inhibitory effects against various human cancer cell lines. For instance, one derivative displayed an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, suggesting potential as an anticancer agent .

The mechanism through which indazole derivatives exert their antitumor effects often involves modulation of apoptosis pathways and cell cycle regulation. Specifically, these compounds may inhibit Bcl2 family proteins and interfere with the p53/MDM2 pathway, which are critical in cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents. The presence of electron-donating groups like methoxy at the 5-position tends to decrease inhibitory activity against cancer cells compared to halogen substituents .

Substituent Position Effect on Activity
Methoxy5Decreases activity
Fluoro3/4Increases activity
Chlorine6Enhances activity

Case Studies and Research Findings

  • Anticancer Studies : A series of indazole derivatives were synthesized and tested against different cancer cell lines. Compounds with specific substitutions exhibited superior cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .
  • Herbicidal Activity : Research also explored the herbicidal potential of related indazole compounds. Some derivatives showed effective inhibition of root growth in Arabidopsis thaliana, outperforming commercial herbicides at certain concentrations .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks for Halogenated Indazoles

Technique Observed Signal Reference Compound Source
¹H NMR (DMSO-d₆)δ 9.55 (s, triazole H)5-Chloro-6-methoxy-1H-indazole
IR (KBr)702 cm⁻¹ (C-Cl)4-Chloro-5-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,7-Trichloro-5-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
3,4,7-Trichloro-5-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.